molecular formula C15H12ClNO4 B5793644 methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

Cat. No.: B5793644
M. Wt: 305.71 g/mol
InChI Key: WLEXEOATRFJKQR-XFXZXTDPSA-N
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Description

Methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate typically involves the following steps:

    Formation of the enone structure: This can be achieved through the aldol condensation of appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

    Incorporation of the furan ring: This can be done through a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the enone moiety.

    Reduction: Reduction reactions could target the carbonyl group or the double bond in the enone structure.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate may have various applications in scientific research, including:

    Chemistry: As a building block in organic synthesis or as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties or as a lead compound in drug development.

    Industry: Possible applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, or it could interact with cellular receptors. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a bromine atom instead of chlorine.

    Methyl (Z)-3-(4-methylphenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl (Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-15(19)12(9-10-4-6-11(16)7-5-10)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEXEOATRFJKQR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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